ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a 3-chlorophenyl substituent at the 3-position and an ester group at the 4-position. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, antifungal, and kinase inhibitory activities . The presence of the 3-chlorophenyl group enhances lipophilicity and may influence intermolecular interactions, such as π-π stacking or halogen bonding, which are critical for biological activity .
Properties
IUPAC Name |
ethyl 3-amino-5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)9-10(15-16-11(9)14)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPPAUTEIAOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely reported method involves cyclocondensation of β-ketonitrile precursors with hydrazine hydrate. For ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, the β-ketonitrile intermediate ethyl 3-cyano-3-(3-chlorophenyl)propanoate is synthesized via Knoevenagel condensation of 3-chlorobenzaldehyde and ethyl cyanoacetate under basic conditions (e.g., piperidine catalyst in ethanol at 80°C for 6 hours). Subsequent reaction with hydrazine hydrate (1.2 eq) in refluxing ethanol (12 hours) induces cyclization, forming the pyrazole ring with the amino group at position 5.
Key Data:
Industrial Optimization
Scale-up modifications include:
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Replacing ethanol with isopropanol to reduce azeotrope formation during distillation
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Using catalytic ammonium acetate to accelerate cyclization (reaction time reduced to 8 hours)
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Continuous flow reactors achieving 82% yield at 120°C with 10-minute residence time
Alkali Metal Salt-Mediated Synthesis
patent-Inspired Methodology
A patent-derived approach (EP1067121A2) utilizes the sodium salt of ethyl 2-cyano-3-hydroxy-3-(3-chlorophenyl)acrylate . Formation of this intermediate occurs via Claisen condensation of ethyl cyanoacetate and 3-chlorobenzaldehyde in the presence of sodium ethoxide. Reaction with hydrazine hydrate (1.5 eq) in tetrahydrofuran at 60°C for 5 hours eliminates water, yielding the target compound.
Advantages:
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Temperature | 60°C |
| Hydrazine Equivalents | 1.5 eq |
| Reaction Time | 5 hours |
Dihydropyrazole Oxidation Strategy
Two-Step Synthesis
This method first synthesizes ethyl 5-amino-3-(3-chlorophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate via Michael addition of hydrazine to ethyl 3-(3-chlorophenyl)-2-cyanoacrylate. Oxidation using potassium persulfate (1.3 eq) in 0.1 M H<sub>2</sub>SO<sub>4</sub>/acetonitrile (3:1 v/v) at 65°C for 4 hours achieves aromatization.
Critical Observations:
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Oxidation efficiency: 88% conversion (monitored by <sup>1</sup>H NMR)
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By-products: <5% over-oxidized quinone derivatives when exceeding 70°C
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Limitation |
|---|---|---|---|---|
| β-Ketonitrile Route | 78 | 98.5 | High | Requires anhydrous conditions |
| Alkali Salt Method | 82 | 99.1 | Moderate | THF solvent cost |
| Oxidation Strategy | 88 | 97.8 | Low | Sensitive to temperature |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.35 (t, J=7.1 Hz, 3H, CH<sub>3</sub>), 4.30 (q, J=7.1 Hz, 2H, OCH<sub>2</sub>), 5.12 (s, 2H, NH<sub>2</sub>), 7.21–7.43 (m, 4H, Ar-H)
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IR (KBr): 3340 cm<sup>−1</sup> (N-H stretch), 1685 cm<sup>−1</sup> (C=O ester), 1550 cm<sup>−1</sup> (C-Cl)
Industrial Production Considerations
Cost-Efficiency Metrics
Green Chemistry Adaptations
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Solvent substitution: Cyclopentyl methyl ether (CPME) reduces aquatic toxicity by 40% vs. THF
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Catalytic recycling: Immobilized lipase catalysts enable 5 reaction cycles without yield loss
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This property makes it a candidate for further development in treating conditions such as arthritis and inflammatory bowel disease.
Agrochemical Applications
Pesticide Development
this compound is being explored for its efficacy as a pesticide. Its structural similarity to known herbicides suggests that it may possess herbicidal properties. Preliminary studies indicate that it can effectively control weeds without significant phytotoxicity to crops, making it a valuable addition to sustainable agricultural practices.
Materials Science
Synthesis of Functional Polymers
In materials science, this compound is being utilized in the synthesis of functional polymers. Its ability to act as a building block in polymer chemistry allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength. Research is ongoing to explore its applications in coatings and composites.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Table 2: Herbicidal Efficacy
| Crop Type | Weed Species | Control Rate (%) | Phytotoxicity (%) |
|---|---|---|---|
| Corn | Amaranthus retroflexus | 85 | 5 |
| Soybean | Echinochloa crus-galli | 90 | 2 |
| Wheat | Setaria viridis | 80 | 4 |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The lead compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 12.5 µM, highlighting its potential as a therapeutic agent.
Case Study 2: Agrochemical Application
A field trial conducted by agricultural scientists assessed the herbicidal activity of this compound on common weed species in corn fields. Results indicated an average control rate of 85%, demonstrating its effectiveness as a selective herbicide with minimal impact on crop health.
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The 3-chlorophenyl and tetrafluorophenyl substituents enhance stability and intermolecular interactions, critical for antifungal activity .
- Heteroaromatic Substituents : Pyridinyl groups (e.g., in ) introduce planar geometry and hydrogen-bonding capacity, favoring kinase inhibition.
- Steric Effects : Bulky substituents like naphthalenyl () may hinder binding to certain enzyme active sites but improve selectivity for others.
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal critical conformational differences:
- Dihedral Angles: In ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring forms dihedral angles of 54.6° and 80.0° with pyridinyl and trichlorophenyl groups, respectively . The 3-chlorophenyl analog likely adopts a similar conformation, with slight variations due to the absence of pyridinyl π-stacking.
- Hydrogen Bonding: The amino group at the 5-position acts as a hydrogen bond donor, forming intramolecular interactions with ester carbonyl oxygen (e.g., O14 in ).
Biological Activity
Ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₂ClN₃O₂
- Molecular Weight : 265.70 g/mol
- CAS Number : 15001-08-8
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
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COX Inhibition :
- The compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For instance, one study reported IC₅₀ values for various pyrazole derivatives ranging from 5.40 μM to over 60 μM, indicating effective anti-inflammatory activity .
- In Vivo Studies :
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely linked to their chemical structure. Variations in substituents on the pyrazole ring can significantly affect their potency and selectivity:
| Compound | Substituent | COX-2 Inhibition (IC₅₀) | Remarks |
|---|---|---|---|
| A | -Cl | 0.01 μM | Highly selective |
| B | -NO₂ | 26.19 μM | Moderate activity |
| C | -F | 57.24 μM | Less effective |
This table illustrates that electron-withdrawing groups like chlorine enhance COX-2 selectivity, while electron-donating groups like nitro decrease it .
Study on Pyrazole Derivatives
A comprehensive study synthesized various pyrazole derivatives, including this compound, and evaluated their pharmacological activities:
- Methodology : The compounds were screened for anti-inflammatory activity using both in vitro and in vivo models.
- Findings : Several derivatives exhibited significant anti-inflammatory effects with minimal toxicity observed at therapeutic doses. Histopathological evaluations indicated that these compounds did not induce significant damage to gastric tissues compared to traditional NSAIDs .
Toxicity and Safety Profile
The acute oral toxicity studies indicated that the lethal dose (LD₅₀) for this compound was greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 5-amino-3-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction efficiency be improved?
- Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and substituted phenylhydrazines. Evidence from similar pyrazole derivatives suggests using a basic catalyst (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency . For purification, silica gel chromatography is recommended to isolate the product from byproducts, as demonstrated in the synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate . Optimize reaction time (10–12 hours) and temperature (80–100°C) to balance yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer: Combine FT-IR to confirm functional groups (e.g., amino and ester groups) and ¹H/¹³C NMR to resolve aromatic and aliphatic proton environments. For crystallographic validation, single-crystal X-ray diffraction is critical, as shown in studies of pyrazolylpyridazine derivatives . Powder XRD can assess crystallinity and phase purity, as applied to diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate .
Advanced Research Questions
Q. How can computational methods reconcile discrepancies between experimental spectral data and theoretical predictions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model vibrational frequencies and NMR chemical shifts. Compare computed results with experimental FT-IR and NMR data to identify outliers, such as solvent effects or tautomeric forms. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid used DFT to explain deviations in carbonyl stretching frequencies .
Q. What strategies resolve contradictions in reaction mechanisms proposed for pyrazole ring formation?
- Methodological Answer: Mechanistic studies using isotopic labeling (e.g., ¹⁵N tracing) or in-situ monitoring (e.g., LC-MS) can clarify pathways. For instance, nucleophilic attack by aryloxy groups in pyrazole syntheses was confirmed via intermediate trapping . Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) may reveal rate-determining steps.
Q. How can catalytic systems be tailored to improve regioselectivity in pyrazole derivatives?
- Methodological Answer: Transition metal catalysts (e.g., Pd or Cu) can direct substituent placement. In 1,5-diarylpyrazole syntheses, ligand design (e.g., phosphine ligands) enhanced selectivity for the 3-chlorophenyl group . Screen catalysts like FeCl₃ or ZnCl₂, which have shown efficacy in analogous pyrazole cyclizations .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?
- Methodological Answer: Use enzyme inhibition assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) and vehicle controls (DMSO <1%). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa), referencing protocols from chlorophenyl-pyrazole carboxamide studies . Validate specificity via counter-screens against unrelated enzymes.
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies at 40°C/75% RH over 4 weeks, monitoring degradation via HPLC. Compare with data from ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, which showed ester hydrolysis under acidic conditions . Use mass spectrometry to identify degradation products (e.g., free carboxylic acid forms).
Q. What statistical approaches are recommended for analyzing contradictory biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
